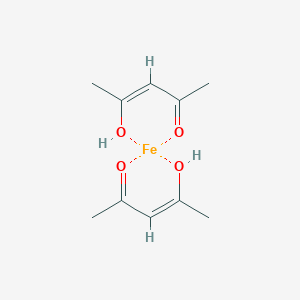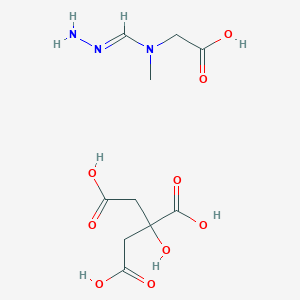
creatine citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “creatine citrate” is a combination of two distinct chemical entities. The first part, 2-[[(E)-hydrazinylidenemethyl]-methylamino]acetic acid, is a derivative of hydrazine and glycine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
2-[[(E)-hydrazinylidenemethyl]-methylamino]acetic acid
- This compound can be synthesized through the reaction of hydrazine with glycine under controlled conditions. The reaction typically involves the use of a suitable solvent such as water or ethanol and may require a catalyst to proceed efficiently.
- The reaction conditions include maintaining a temperature range of 25-50°C and a pH of around 7-8 to ensure optimal yield.
-
2-hydroxypropane-1,2,3-tricarboxylic acid
- Citric acid is industrially produced through the fermentation of sugars by the mold Aspergillus niger. The process involves the use of molasses or other sugar-rich substrates, which are fermented under aerobic conditions.
- The fermentation is carried out at a temperature of 30-35°C and a pH of 2-3. After fermentation, citric acid is extracted and purified through precipitation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation of citric acid: Aconitic acid, isocitric acid.
Reduction of hydrazine derivatives: Hydrazides, hydrazones.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Citric Acid:
Hydrazine Derivatives:
Comparación Con Compuestos Similares
-
Similar Compounds
-
Uniqueness
Propiedades
IUPAC Name |
2-[[(E)-hydrazinylidenemethyl]-methylamino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(3-6-5)2-4(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3H,2,5H2,1H3,(H,8,9)/b;6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPIQUDZZOHWFC-GNRCENTLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C=NN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C=N/N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

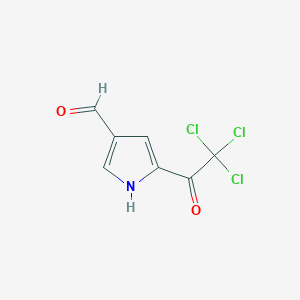
![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B8073720.png)
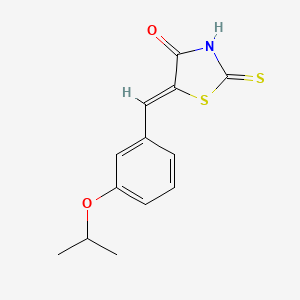
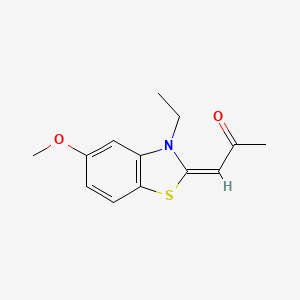
![6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine](/img/structure/B8073739.png)
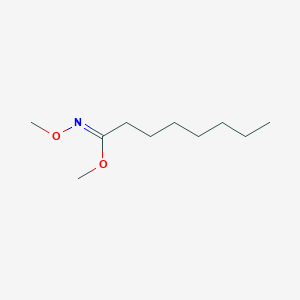
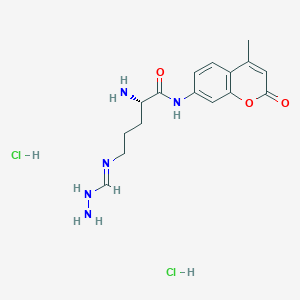
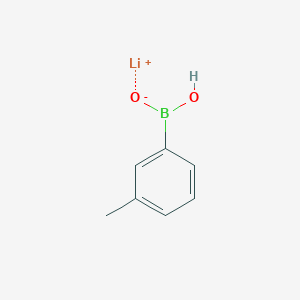
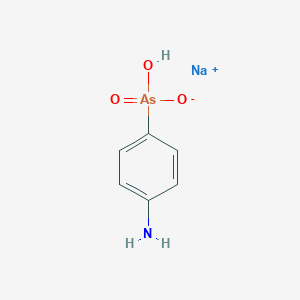
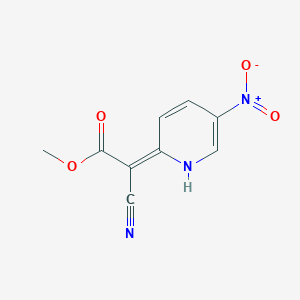
![(19Z,21Z,25Z,27Z,29Z,31Z)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B8073770.png)
